Sodium erythorbate - 6381-77-7

Sodium erythorbate

Catalog Number: EVT-467684
CAS Number: 6381-77-7
Molecular Formula: C6H7O6Na·H2O
C6H7NaO6
Molecular Weight: 198.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium erythorbate, also known as sodium isoascorbate or D-isoascorbate, is the sodium salt of erythorbic acid. It is a stereoisomer of sodium ascorbate (vitamin C) and functions as an antioxidant in various applications. While sodium erythorbate itself does not possess significant vitamin C activity (only about 5% compared to L-ascorbic acid), it plays a crucial role in preserving color, preventing oxidative deterioration, and improving overall quality in food products.

Chemical Reactions Analysis

Sodium erythorbate participates in various chemical reactions, primarily as an antioxidant. Its key role lies in its ability to act as a reducing agent, readily donating electrons to stabilize free radicals and prevent oxidation reactions. This property makes it effective in inhibiting lipid oxidation, browning reactions, and color deterioration in food products.

For example, sodium erythorbate interacts with myoglobin in Cantonese sausage processing. It slows myoglobin oxidation, increases heme iron levels, and prevents sausage discoloration. Additionally, it reduces the formation of nitrosamines during sauerkraut pickling, thus contributing to food safety. In frozen hamburger, sodium erythorbate effectively retards oxidation, acting similarly to the synthetic antioxidant, butylated hydroxytoluene (BHT). These studies exemplify its role as a reducing agent in various food applications.

Mechanism of Action

Sodium erythorbate finds widespread applications in various scientific research fields, particularly in food science and technology. Its primary use is as an antioxidant in food products to prevent oxidation, maintain color, and extend shelf-life.

Food Preservation and Quality Enhancement:

  • Meat Products: Sodium erythorbate is widely used in processed meat products like sausages, meatballs, and hams. It acts as a co-stain, enhancing color development and stability, and as an antioxidant, inhibiting lipid oxidation and rancidity. Studies have demonstrated its efficacy in improving the color, flavor, and microbial quality of various meat products during storage. , , , ,
  • Seafood: Research has shown the efficacy of sodium erythorbate in retarding lipid oxidation and extending the shelf life of frozen fish products. In Pacific herring fillets, its application as a dip, glaze, or ice block additive effectively reduced rancidity development during frozen storage. In Nile tilapia burgers, sodium erythorbate increased oxidative stability and maintained sensory quality.
  • Fruits and Vegetables: Sodium erythorbate is utilized to control enzymatic browning in fresh-cut produce. It effectively reduces browning in diced potatoes and fresh-cut sweet potatoes by reacting with quinones formed during enzymatic reactions. , It also helps preserve color and prevent browning in litchi puree and olive juice. , Furthermore, it plays a role in improving the functional properties of rice residue protein, enhancing its emulsifying activity.
  • Fermented Products: Sodium erythorbate effectively reduces nitrite content in various fermented products, contributing to food safety. Its addition to sauerkraut, cabbage, and radish pickles significantly lowered nitrite levels during fermentation. , ,
Applications
  • Biodegradable Packaging: Research has explored the use of sodium erythorbate in enhancing the compatibility and functionality of thermoplastic cassava starch blended with polybutylene adipate-co-terephthalate (PBAT) blown films. The addition of sodium erythorbate improved processing efficiency, modified film flexibility, and enhanced barrier properties, leading to reduced discoloration of packaged cured meat during storage.
  • Oxygen Absorber Systems: Sodium erythorbate is a component of oxygen absorber systems used in food packaging to maintain product quality. It participates in chemical reactions within sachets to absorb oxygen, preventing oxidation and extending shelf life.
Future Directions
  • Exploration of Novel Applications: Investigating the potential of sodium erythorbate in new applications beyond food preservation, such as in cosmetics, pharmaceuticals, or other industrial processes.
  • Synergistic Effects with Other Antioxidants: Further research on combining sodium erythorbate with other natural antioxidants to create more effective formulations for inhibiting oxidation and extending shelf life.
  • Sustainable Production Methods: Developing more sustainable and environmentally friendly methods for synthesizing and purifying sodium erythorbate.

Erythorbic Acid

Compound Description: Erythorbic acid is a stereoisomer of ascorbic acid (vitamin C), differing only in the configuration at the 5th carbon atom. It acts as an antioxidant with approximately 5% of the activity of L-ascorbic acid []. Erythorbic acid and its sodium salt, sodium erythorbate, are commonly used as food additives to prevent oxidation and discoloration.

Relevance: Erythorbic acid is the conjugate acid of sodium erythorbate, meaning that sodium erythorbate is simply the sodium salt of erythorbic acid. They share a very similar structure and exhibit similar antioxidant properties, although sodium erythorbate is the preferred form for use in food due to its higher solubility [].

Ascorbic Acid

Relevance: Ascorbic acid shares a similar structure and antioxidant mechanism with sodium erythorbate. Both are considered effective antioxidants, although sodium erythorbate is often preferred in food applications due to its greater stability at higher pH levels [].

Ascorbyl Palmitate

Compound Description: Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid. It serves as an antioxidant and is thought to be more stable than ascorbic acid in certain formulations, including cosmetic products. It may also enhance the penetration of ascorbic acid into the skin [].

Relevance: Ascorbyl palmitate, like sodium erythorbate, is a derivative of ascorbic acid, incorporating a fatty acid component to modify its properties. This highlights the common use of ascorbic acid derivatives as antioxidants in various applications, with specific choices depending on factors like stability and desired penetration [].

Ascorbyl Dipalmitate

Compound Description: Ascorbyl dipalmitate is a diester of ascorbic acid, with two palmitic acid molecules attached. Like ascorbyl palmitate, it acts as an antioxidant and may offer greater stability compared to pure ascorbic acid in certain formulations [].

Relevance: Similar to sodium erythorbate, ascorbyl dipalmitate demonstrates the strategy of modifying ascorbic acid to enhance its stability and suitability for specific applications. The use of diesters further emphasizes the potential for tailoring properties based on the desired functionality [].

Ascorbyl Stearate

Compound Description: Ascorbyl stearate is another ester derived from ascorbic acid, this time combined with stearic acid. It is commonly used as an antioxidant in food and cosmetic products due to its ability to protect against oxidative degradation [].

Relevance: Ascorbyl stearate highlights, alongside sodium erythorbate, the versatility of ascorbic acid derivatives in providing antioxidant protection across various industries. The choice between different esters, like palmitate and stearate, may depend on factors such as solubility, stability, and desired application [].

Sodium Nitrite

Compound Description: Sodium nitrite is an inorganic salt commonly used as a food preservative, particularly in cured meats, to prevent the growth of harmful bacteria like Clostridium botulinum. It also contributes to the characteristic pink color of cured meats [].

Relevance: While not structurally related to sodium erythorbate, sodium nitrite is often used in conjunction with it in meat products [, , , , ]. Sodium erythorbate acts synergistically with sodium nitrite to accelerate the curing process, enhance the development and stability of the cured meat color, and reduce the formation of potentially carcinogenic nitrosamines [, , ].

Citric Acid

Relevance: Citric acid is often used alongside sodium erythorbate in food applications to enhance its antioxidant effectiveness and prevent enzymatic browning [, , , ]. The acidic environment provided by citric acid helps to stabilize sodium erythorbate and improve its activity against oxidation.

β-carotene

Relevance: β-carotene, like sodium erythorbate, exhibits antioxidant activity and is often explored for its potential to enhance color stability in food products [, , ]. Their combined use could potentially provide synergistic effects in preventing oxidation and maintaining desirable color attributes.

Tea Polyphenols

Relevance: Tea polyphenols are often investigated as potential alternatives to synthetic antioxidants like sodium erythorbate [, ]. Studies compare their effectiveness in preventing lipid oxidation and improving the shelf-life of food products, exploring natural alternatives to synthetic preservatives.

D-Sodium Erythorbate

Compound Description: D-sodium erythorbate is the biologically active enantiomer of sodium erythorbate. It possesses similar antioxidant properties and is often used interchangeably with the racemic mixture in food and pharmaceutical applications [, , , , ].

Taro Paste

Compound Description: Taro paste, derived from boiled and mashed taro root, is a starchy ingredient used in various culinary applications. It is rich in starch and dietary fiber, potentially influencing the texture and nutritional profile of food products [].

Relevance: While not directly related to sodium erythorbate in terms of structure or function, taro paste is mentioned in the context of developing duck sausage formulations where sodium erythorbate is used as an antioxidant []. The study explores the combined effect of taro paste and sodium erythorbate on the quality and oxidative stability of the sausage during storage.

Oregano Essential Oil

Compound Description: Oregano essential oil is a concentrated extract derived from the oregano plant. It contains various bioactive compounds, including carvacrol and thymol, known for their antimicrobial and antioxidant properties [].

Relevance: Similar to the use of sodium erythorbate, oregano essential oil is being investigated as a natural alternative to synthetic preservatives in food products []. Studies explore its potential to inhibit lipid oxidation, control microbial growth, and extend the shelf-life of foods like pâtés, offering a natural approach to food preservation.

Properties

CAS Number

6381-77-7

Product Name

Sodium erythorbate

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C6H7O6Na·H2O
C6H7NaO6

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1

InChI Key

PPASLZSBLFJQEF-RKJRWTFHSA-M

SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
Freely soluble in water, very slightly soluble in ethanol
Soluble in water
16 g soluble in 100 mL wate

Synonyms

D-araboascorbic acid
erythorbic acid
erythroascorbic acid
isoascorbic acid
isoascorbic acid, disodium salt
isoascorbic acid, monosodium salt
isoascorbic acid, sodium salt
sodium erythorbate

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

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